molecular formula C20H18N2O3S B2382349 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide CAS No. 888410-20-6

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide

Cat. No.: B2382349
CAS No.: 888410-20-6
M. Wt: 366.44
InChI Key: PHLZDAVTKFDBQO-UHFFFAOYSA-N
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Description

The compound N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide features a 2,3-dihydro-1,4-benzodioxin ring fused to a thiazole moiety, with a 3,4-dimethylbenzamide substituent at the thiazole-2-position. This scaffold is notable for its structural complexity, combining lipophilic (benzodioxin, dimethylbenzamide) and heterocyclic (thiazole) components.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-12-3-4-15(9-13(12)2)19(23)22-20-21-16(11-26-20)14-5-6-17-18(10-14)25-8-7-24-17/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLZDAVTKFDBQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with thiazole derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pH conditions, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of folic acid synthesis in bacteria or modulation of neurotransmitter levels in the brain .

Comparison with Similar Compounds

Structural Analogs with Modified Benzamide Substituents

The benzamide group in the target compound is a critical determinant of its physicochemical and biological properties. Key analogs include:

Compound Name Substituent Key Differences Activity/Application Reference
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-(3,4-dimethylphenyl)ethanamide Ethaneamide linker with 3,4-dimethylphenyl Ethaneamide linker instead of benzamide; retains dimethylphenyl group Unknown (structural analog)
N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-2-phenoxy-ethanamide Phenoxy-ethanamide substituent Phenoxy group replaces dimethylbenzamide; increased polarity Unknown (structural analog)
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazin-1-yl]-1,3-thiazole Hydrazine-linked dimethoxybenzylidene Hydrazine spacer and dimethoxy group; enhanced π-π stacking potential Potential immunomodulatory or antimicrobial activity (inferred from hydrazine derivatives)

Key Observations :

  • Substitution with a hydrazine-linked dimethoxybenzylidene (as in ) introduces hydrogen-bonding and aromatic interactions, which may optimize binding to targets like PD-1/PD-L1 or microbial enzymes .

Functional Analogs with Benzodioxin-Based Bioactivity

Anti-Inflammatory Agents
  • 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid : Exhibits anti-inflammatory potency comparable to ibuprofen in carrageenan-induced rat paw edema assays. The acetic acid substituent provides a carboxylate group for ionic interactions, unlike the benzamide in the target compound .
  • D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide): Inhibits Treg cell differentiation via immunomodulatory pathways. The imidazole-pyridine moiety may confer distinct kinase selectivity compared to the thiazole-benzamide scaffold .
Antihepatotoxic Agents
  • 3',4'-(1",4"-Dioxino)flavone derivatives: Contain a 1,4-dioxane ring (structurally analogous to benzodioxin) and demonstrate antihepatotoxic activity comparable to silymarin. Hydroxymethyl substitutions at position 2" enhance activity, suggesting that substituent positioning on the benzodioxin ring critically impacts efficacy .

Biological Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide is a compound of significant interest due to its potential biological activities. This section explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves several chemical reactions. The compound is derived from the reaction of 2,3-dihydro-1,4-benzodioxin with thiazole derivatives and dimethylbenzamide. This process typically requires specific conditions such as temperature control and the use of solvents like DMF (dimethylformamide) to ensure proper reaction kinetics and yield.

Reaction Scheme

The general reaction scheme can be summarized as follows:

2 3 Dihydro 1 4 benzodioxin+Thiazole Derivative+DimethylbenzamideN 4 2 3 dihydro 1 4 benzodioxin 6 yl 1 3 thiazol 2 yl 3 4 dimethylbenzamide\text{2 3 Dihydro 1 4 benzodioxin}+\text{Thiazole Derivative}+\text{Dimethylbenzamide}\rightarrow \text{N 4 2 3 dihydro 1 4 benzodioxin 6 yl 1 3 thiazol 2 yl 3 4 dimethylbenzamide}

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to this compound. For instance:

  • Cell Proliferation Inhibition : Research indicates that derivatives exhibit significant inhibition of cell proliferation in various cancer cell lines. For example, compounds with similar structures showed IC50 values in the low micromolar range against lung cancer cell lines (HCC827 and NCI-H358) .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties . Testing against Gram-positive and Gram-negative bacteria revealed promising results:

Microorganism Activity
Escherichia coliModerate Inhibition
Staphylococcus aureusHigh Inhibition
Saccharomyces cerevisiaeVariable Activity

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

The mechanism through which this compound exerts its effects may involve:

  • DNA Interaction : Compounds with similar structures have shown a tendency to bind within the minor groove of DNA .
  • Enzyme Inhibition : The inhibition of key enzymes involved in cellular metabolism and proliferation is also a proposed mechanism for its antitumor activity.

Study 1: Antitumor Efficacy

In a recent study evaluating the efficacy of benzothiazole derivatives in cancer treatment:

  • Objective : To assess the cytotoxic effects on various cancer cell lines.
  • Results : Several derivatives demonstrated significant cytotoxicity with IC50 values ranging from 5 to 20 µM across different assays .

Study 2: Antimicrobial Testing

A comprehensive antimicrobial study was conducted to evaluate the effectiveness of synthesized compounds against common pathogens:

  • Methodology : Broth microdilution method was employed following CLSI guidelines.
  • Findings : The compound exhibited notable antibacterial activity against Staphylococcus aureus, indicating its potential as an antibiotic candidate .

Q & A

Q. Key Parameters :

  • Temperature Control : ±2°C during reflux to prevent decomposition.
  • Stoichiometry : Precursor ratios (1:1.05 molar) minimize unreacted starting material.

Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer :
A combination of chromatographic and spectroscopic methods is required:

  • HPLC-PDA :
    • Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (40:60 to 90:10 over 20 min). Detection at 254 nm resolves impurities <1% .
  • NMR Spectroscopy :
    • ¹H NMR in DMSO-d6 identifies thiazole protons (δ 7.8–8.2 ppm) and benzodioxin methylene groups (δ 4.3–4.5 ppm). 2D HSQC/HMBC confirms connectivity .
  • Mass Spectrometry :
    • High-resolution ESI-MS (calculated m/z 366.1085 for C20H18N2O3S) validates molecular identity with <3 ppm error .

How can computational methods optimize the synthesis and reaction design for this compound?

Answer :
Quantum chemical calculations and reaction path simulations are critical:

  • Reaction Pathway Prediction :
    • Use density functional theory (DFT) to model transition states and identify energy barriers for thiazole ring formation. Adjust substituents to lower activation energies .
  • Solvent Optimization :
    • COSMO-RS simulations predict solvent efficacy (e.g., ethanol vs. DMF) by calculating solvation free energies. Ethanol minimizes byproduct formation .
  • Experimental Validation :
    • Narrow computational-predicted conditions (e.g., 70°C, 6 hours) to 3–5 experimental trials, reducing optimization time by 40% .

How should researchers address contradictory results in biological activity assays involving this compound?

Answer :
Resolve discrepancies through systematic validation:

  • Orthogonal Assays :
    • Combine enzymatic inhibition (fluorescence kinetics) with cellular viability (MTT/XTT) to distinguish target-specific effects from cytotoxicity .
  • Metabolic Stability Testing :
    • Incubate with human liver microsomes (60 minutes) and monitor parent compound depletion via LC-MS. Rapid degradation (>50%) may explain false negatives .
  • Batch Reproducibility :
    • Re-characterize compound purity (HPLC, DSC) across batches. Melting point consistency (±2°C) ensures structural integrity .

What strategies improve solubility and bioavailability for in vivo studies of this compound?

Answer :
Address poor aqueous solubility (common in benzodioxin-thiazole hybrids) via:

  • Co-Solvent Systems :
    • Use 10% DMSO in saline for intraperitoneal administration. Maintain concentrations <20 mg/mL to avoid precipitation .
  • Nanoformulation :
    • Prepare liposomal formulations (e.g., phosphatidylcholine/cholesterol, 7:3 molar ratio) to enhance bioavailability. Dynamic light scattering (DLS) confirms particle size <200 nm .
  • Salt Formation :
    • React with hydrochloric acid to form a hydrochloride salt, improving solubility in PBS (pH 7.4) by 5-fold .

How can researchers analyze the reaction mechanism for thiazole ring formation during synthesis?

Answer :
Mechanistic studies involve:

  • Isotopic Labeling :
    • Use ¹³C-labeled α-bromo-3,4-dimethylbenzoyl chloride to track carbon incorporation into the thiazole ring via ¹³C NMR .
  • Kinetic Profiling :
    • Monitor reaction progress via in-situ FTIR (C=O stretch at 1680 cm⁻¹ disappearance). Pseudo-first-order kinetics typically apply .
  • Intermediate Trapping :
    • Quench reactions at 30-minute intervals with ice-cold water. Isolate intermediates (e.g., thiourea derivatives) for LC-MS analysis .

What are the best practices for ensuring reproducibility in multi-step syntheses of this compound?

Q. Answer :

  • Standardized Protocols :
    • Document reaction parameters (e.g., stirring speed, cooling rates) to minimize operator-dependent variability .
  • Quality Control Checkpoints :
    • Analyze intermediates via TLC (silica gel, ethyl acetate/hexane 1:1) at each step. Rf values should match reference standards .
  • Batch Records :
    • Record lot numbers of reagents (e.g., anhydrous ethanol, acetic acid) to trace variability in yields .

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